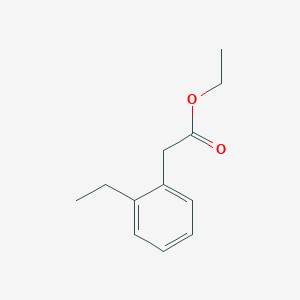
4-((3,5-Difluorophenyl)sulfonyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((3,5-Difluorophenyl)sulfonyl)benzonitrile is an organic compound with the molecular formula C13H7F2NO2S It is characterized by the presence of a benzonitrile group and a sulfonyl group attached to a difluorophenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,5-Difluorophenyl)sulfonyl)benzonitrile typically involves the reaction of 3,5-difluorobenzenesulfonyl chloride with benzonitrile under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications.
Análisis De Reacciones Químicas
Types of Reactions
4-((3,5-Difluorophenyl)sulfonyl)benzonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, resulting in the modification of its functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, leading to the formation of complex organic molecules.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include bases like triethylamine, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-((3,5-Difluorophenyl)sulfonyl)benzonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-((3,5-Difluorophenyl)sulfonyl)benzonitrile involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with various biomolecules, leading to changes in their structure and function. The difluorophenyl group can also participate in various chemical reactions, contributing to the compound’s overall activity .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-((3,5-Difluorophenyl)sulfonyl)benzonitrile include:
- 4-(3,5-Difluorophenyl)benzonitrile
- 3,4-Difluorobenzenesulfonyl chloride
- 1-Bromo-2-nitrobenzene
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both the sulfonyl and benzonitrile groups allows for a wide range of chemical modifications and applications, making it a valuable compound in scientific research and industrial applications .
Propiedades
Fórmula molecular |
C13H7F2NO2S |
|---|---|
Peso molecular |
279.26 g/mol |
Nombre IUPAC |
4-(3,5-difluorophenyl)sulfonylbenzonitrile |
InChI |
InChI=1S/C13H7F2NO2S/c14-10-5-11(15)7-13(6-10)19(17,18)12-3-1-9(8-16)2-4-12/h1-7H |
Clave InChI |
CYHAISGKBWVBMS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C#N)S(=O)(=O)C2=CC(=CC(=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![N2-Methyl-1H-benzo[d]imidazole-2,5-diamine](/img/structure/B12824307.png)
![2-(Diethylamino)ethyl 4-aminobenzoate;3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12824319.png)
![(2S,3S,4S,5R,6R)-6-[[(3S,4R,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-9-acetyloxy-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(E)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid](/img/structure/B12824321.png)


